1-(4-Methoxyphenyl)propan-2-ol
Description
Significance and Research Context
The significance of 1-(4-Methoxyphenyl)propan-2-ol in academic research lies primarily in its role as a versatile chiral intermediate. Chiral secondary alcohols are fundamental synthons for the creation of a wide array of bioactive compounds, including pharmaceuticals, agrochemicals, and natural products. researchgate.net The enantiopure forms of this compound are particularly sought after for their ability to introduce specific stereochemistry into a target molecule, which is often crucial for its biological activity.
Research has demonstrated the utility of its enantiomers in the synthesis of important pharmaceutical agents. For instance, the (R)-enantiomer is a key precursor for the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia. rsc.org Furthermore, this compound serves as a model substrate in the investigation and development of novel biocatalytic methods, particularly those involving stereoselective reductions of the corresponding ketone, 1-(4-methoxyphenyl)propan-2-one. rsc.orgrsc.org The study of such reactions contributes to the broader field of green chemistry by promoting the use of enzymes for efficient and environmentally benign syntheses.
The compound is also instrumental in the synthesis of more complex structures, such as all four stereoisomers of 4-methoxyphenyl-1,2-propanediol, a potential anti-inflammatory drug. acs.org This highlights the role of this compound in generating molecular diversity for the exploration of new therapeutic agents.
Historical Perspective of Investigations
The investigation of substituted aromatic alcohols like this compound can be situated within the broader historical context of research into chiral molecules that began to flourish in the mid-to-late 20th century. Early synthetic approaches to this and related compounds typically relied on classical chemical methods.
A significant evolution in the synthesis of this compound has been the shift towards biocatalytic methods. The quest for more sustainable and selective synthetic routes led researchers to explore the use of whole-cell biocatalysts, such as yeast, and isolated enzymes. For example, studies on the asymmetric bioreduction of 4-methoxyacetophenone using Saccharomyces uvarum to produce enantiopure (S)-1-(4-methoxyphenyl)ethanol laid the groundwork for similar approaches to producing chiral propanol (B110389) derivatives. researchgate.net
More recent research, particularly from the early 2010s onwards, has focused on the use of specific enzymes like alcohol dehydrogenases (ADHs) and lipases for the stereoselective synthesis of both (R)- and (S)-enantiomers of this compound. rsc.orgrsc.org These enzymatic methods, including kinetic resolutions and asymmetric reductions, have marked a significant advancement in the efficient and environmentally friendly production of these valuable chiral building blocks.
Scope and Objectives of Current Research
Current research involving this compound is vibrant and multifaceted, with a strong emphasis on sustainable and efficient synthesis, as well as its application in medicinal chemistry.
A primary objective is the development and optimization of biocatalytic systems for the production of its enantiomers. This includes the screening of novel microorganisms and the engineering of enzymes like ADHs and lipases to achieve high conversions and enantioselectivities. rsc.orgrsc.org For example, recent studies have focused on the enantiocomplementary bioreduction of 1-(4-methoxyphenyl)propan-2-one using different biocatalysts to access both the (S)- and (R)-alcohols with high purity. rsc.org
Another key area of research is the application of this compound in the synthesis of biologically active molecules. Its role as a precursor in the synthesis of drugs like Carmoterol, a β2-agonist, underscores its importance in pharmaceutical research and development. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 |
| InChIKey | TXIWFQCAXKAOBZ-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=C(C=C1)OC)O |
*Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWFQCAXKAOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952673 | |
| Record name | 1-(4-Methoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30314-64-8 | |
| Record name | 4-Methoxy-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30314-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl alcohol, p-methoxy-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030314648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic and Biotransformational Pathways of 1 4 Methoxyphenyl Propan 2 Ol
Biotransformation Pathways as a Source of 1-(4-Methoxyphenyl)propan-2-ol
The natural world offers elegant and efficient ways to produce complex molecules. The generation of this compound through biotransformation, particularly from readily available plant-derived compounds, is a prime example of this.
Microbial Transformation of Propenylbenzenes (e.g., trans-Anethole)
Microorganisms, particularly fungi and bacteria, are capable of transforming propenylbenzenes like trans-anethole into a variety of oxygenated derivatives, including this compound. redalyc.orgresearchgate.net trans-Anethole, a major component of anise and fennel oils, serves as a starting material for these microbial factories. researchgate.net Studies have shown that certain fungal strains, such as Colletotrichum acutatum, can metabolize trans-anethole, yielding this compound as one of the metabolic products. redalyc.orgresearchgate.net This biotransformation offers a greener alternative to traditional chemical synthesis for producing valuable flavor and fragrance compounds. redalyc.orgresearchgate.net
The process often involves the initial oxidation of the propenyl side chain of trans-anethole. For instance, the bacterium Pseudomonas putida JYR-1 possesses an enzyme, trans-anethole oxygenase (TAO), which catalyzes the oxidative cleavage of the propenyl group. nih.gov While the primary products of this specific pathway are other compounds, the initial steps highlight the microbial potential to modify the anethole (B165797) structure.
Epoxide-Diol Pathway and Related Metabolic Processes in Biocatalysis
A predominant mechanism for the microbial metabolism of trans-anethole is the epoxide-diol pathway. redalyc.orgsci-hub.se This pathway commences with the epoxidation of the double bond in the propenyl side chain to form anethole epoxide. sci-hub.se This epoxide is then hydrolyzed by epoxide hydrolases to yield the corresponding diol, 1-(4-methoxyphenyl)propane-1,2-diol. sci-hub.se
The formation of this compound can occur as a subsequent or alternative step in these metabolic cascades. Research on the fungus Colletotrichum acutatum has identified this compound as a minor metabolite in the biotransformation of trans-anethole, alongside the major products of the epoxide-diol pathway. redalyc.orgresearchgate.net This suggests that multiple enzymatic activities within the microorganism contribute to the final profile of metabolic products.
The following table summarizes the key steps and intermediates in the microbial transformation of trans-anethole.
| Starting Material | Key Intermediate(s) | Final Product(s) Including | Microorganism Example |
| trans-Anethole | Anethole Epoxide, Anethole Diol | This compound | Colletotrichum acutatum |
Human Gut Microbiota Biotransformation and Metabolite Identification
The complex ecosystem of the human gut microbiota also plays a crucial role in the metabolism of dietary compounds, including phenylpropanoids like anethole. frontiersin.orgrsc.org While direct evidence for the production of this compound by human gut bacteria from anethole is an area of ongoing research, the metabolic capabilities of the gut microbiome are vast. frontiersin.orgrsc.org Gut microbes possess a diverse array of enzymes that can transform natural products into various metabolites. frontiersin.org It is plausible that similar biotransformation pathways as observed in soil and plant-pathogenic microorganisms could occur within the human gut, leading to the formation of this compound and other related compounds. The modulation of gut microbiota by dietary components like trans-anethole has been shown to impact host health, partly through the production of various metabolites. nih.gov
Role of this compound as a Key Synthetic Intermediate
Beyond its natural origins, this compound serves as a valuable and versatile intermediate in the field of organic synthesis. Its chemical structure, featuring a reactive hydroxyl group and a modifiable aromatic ring, makes it an ideal starting point for the construction of more complex and often biologically active molecules.
Precursor in the Synthesis of Pharmacologically Active Derivatives
The aryloxyaminopropanol moiety is a structural feature present in numerous pharmacologically active compounds, particularly β-adrenoreceptor blocking drugs. thieme-connect.com this compound and its derivatives are utilized as key precursors in the synthesis of such molecules. For example, derivatives of 1-arylimidazolidin-2-ylideneurea and their cyclization products, which have been investigated for their central nervous system activity, can be synthesized using related propanol (B110389) structures. tandfonline.com
Furthermore, the synthesis of various 1,4-substituted piperazine (B1678402) derivatives with affinity for α-adrenoceptors has been reported, highlighting the utility of propan-2-ol scaffolds in medicinal chemistry. nih.gov The synthesis of analgesic 2-benzoxazolinone (B145934) derivatives also involves propanol intermediates. nih.gov The ability to introduce various substituents onto the aromatic ring and to modify the hydroxyl group allows for the creation of a diverse library of compounds for pharmacological screening. The synthesis of the anxiolytic drug Enciprazine, for instance, involves a related (phenoxy)(phenylpiperazinyl)propanol structure. thieme-connect.com
Chiral Building Block in Complex Organic Synthesis
The presence of a chiral center at the second carbon of the propane (B168953) chain makes this compound a valuable chiral building block in asymmetric synthesis. researchgate.net Enantiomerically pure alcohols are crucial for the synthesis of pharmaceuticals, as different enantiomers can have vastly different biological activities.
The asymmetric reduction of the corresponding ketone, 1-(4-methoxyphenyl)propan-2-one, is a common method to obtain enantiomerically enriched (R)- or (S)-1-(4-methoxyphenyl)propan-2-ol. rsc.org This can be achieved through chemoenzymatic methods, for example, using alcohol dehydrogenases (ADHs) which can exhibit high stereoselectivity. rsc.org
These chiral alcohols are then used as synthons in the synthesis of complex molecules. For instance, (S)-1-(4-methoxyphenyl)ethanol, a closely related compound, is an important precursor for the synthesis of cycloalkyl[b]indoles, which have potential applications in treating allergic responses. researchgate.net The principles of using such chiral alcohols extend to this compound, making it a valuable tool for chemists aiming to construct stereochemically defined target molecules. The synthesis of antifungal 1,2,3-triazole derivatives has also been achieved using propan-2-ol building blocks. mdpi.com
The following table outlines the role of this compound as a synthetic intermediate.
| Application Area | Type of Synthesis | Resulting Compound Class (Example) |
| Medicinal Chemistry | Precursor Synthesis | Pharmacologically Active Derivatives (e.g., β-blockers, piperazine derivatives) |
| Asymmetric Synthesis | Chiral Building Block | Enantiomerically Pure Complex Molecules |
Stereochemical Investigations of 1 4 Methoxyphenyl Propan 2 Ol and Its Enantiomers
Enantiomeric Purity and Control in Synthesis
Achieving high enantiomeric purity is a primary goal in the synthesis of chiral molecules. For 1-(4-methoxyphenyl)propan-2-ol, biocatalytic methods have proven highly effective in producing the individual enantiomers with exceptional purity. Asymmetric bioreduction of the precursor ketone, 1-(4-methoxyphenyl)propan-2-one, using specific alcohol dehydrogenases (ADHs) allows for the selective synthesis of either the (R) or (S) enantiomer.
Research has demonstrated that these enzymatic reactions can proceed with complete conversion of the starting material, yielding enantiopure alcohols. rsc.org The choice of enzyme is crucial as it dictates which enantiomer is produced. This enantiocomplementary approach provides a powerful tool for controlling the stereochemical outcome of the synthesis. rsc.org For instance, the ADH from Rhodococcus ruber has been used to produce the (S)-enantiomer, while other commercially available ADHs can yield the (R)-enantiomer, both with high optical purity. rsc.org
Table 1: Enzymatic Synthesis of this compound Enantiomers This table summarizes the use of specific enzymes for the asymmetric reduction of 1-(4-methoxyphenyl)propan-2-one.
| Precursor | Enzyme | Product Enantiomer | Conversion | Enantiomeric Purity |
|---|---|---|---|---|
| 1-(4-Methoxyphenyl)propan-2-one | ADH from Rhodococcus ruber (E. coli ADH-A) | (S)-1-(4-Methoxyphenyl)propan-2-ol | Complete | Enantiopure |
Data sourced from Organic & Biomolecular Chemistry. rsc.org
Chiral Resolution Methodologies (e.g., Diastereomeric Salt Formation for Related Amine)
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a process known as chiral resolution is required to separate them. One of the most established methods for resolving racemates is through the formation of diastereomeric salts. advanceseng.com This technique involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. advanceseng.comlibretexts.org
This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility. libretexts.org This difference allows for their separation by methods like fractional crystallization. libretexts.orgnih.gov After separation, the resolving agent is removed, yielding the pure, individual enantiomers of the original compound. libretexts.org
While this method is broadly applicable, its application to the closely related compound, 1-(4-methoxyphenyl)ethylamine, provides a relevant example. The resolution of this racemic amine has been achieved using chiral acids as resolving agents. The process involves:
Salt Formation : The racemic amine is reacted with an enantiomerically pure chiral acid, such as L-tartaric acid or (S)-2-(2-Naphthyl)glycolic acid. google.com
Crystallization : The resulting diastereomeric salts exhibit different solubilities in a given solvent system. One diastereomer preferentially crystallizes out of the solution and can be isolated by filtration. nih.gov
Liberation of the Amine : The isolated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the pure enantiomer of the amine. libretexts.org
For example, the resolution of (±)-1-(4-methoxyphenyl)ethylamine with (S)-2-(2-Naphthyl)glycolic acid has been reported to yield the (S)-enantiomer with an optical purity of 87%, which can be further enhanced through recrystallization. google.com
Table 2: Chiral Resolving Agents for Related Amines This table lists examples of resolving agents used for the chiral resolution of amines structurally related to this compound.
| Racemic Compound | Chiral Resolving Agent | Separated Enantiomer | Reference |
|---|---|---|---|
| (±)-1-(4-Methoxyphenyl)ethylamine | (S)-2-(2-Naphthyl)glycolic acid | (S)-(-)-1-(4-Methoxyphenyl)ethylamine | google.com |
| (±)-1-Phenyl-2-propanamine | (+)-Tartaric acid (R, R) | (R)- and (S)-1-Phenyl-2-propanamine | libretexts.org |
Stereochemical Characterization and Assignment
Once an enantiomerically enriched or pure sample is obtained, its stereochemical identity must be confirmed. This involves determining the absolute configuration (assigning it as R or S) and quantifying its enantiomeric purity (often expressed as enantiomeric excess, % ee). A suite of analytical techniques is employed for this purpose.
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are powerful tools for separating enantiomers and determining their relative amounts, thus quantifying enantiomeric excess. google.combohrium.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents can resolve this. For instance, a secondary alcohol can be derivatized with an enantiopure chiral acid, like α-methoxyphenylacetic acid, to form diastereomeric esters. The NMR spectra of these diastereomers will show distinct signals, allowing for the determination of the absolute configuration. bohrium.com Furthermore, detailed analysis of coupling constants in ¹H NMR spectra can provide information about the molecule's relative stereochemistry. acs.org
X-ray Crystallography : This is the most definitive method for determining the absolute stereochemistry of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound (or a suitable derivative), a three-dimensional model of the electron density can be constructed, revealing the unambiguous spatial arrangement of its atoms. nih.govacs.org
Optical Rotation : Chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation, measured with a polarimeter and reported as the specific rotation [α], can be used to characterize a specific enantiomer. For example, the (S)-enantiomer of 1-(4-methoxyphenyl)ethylamine is levorotatory, denoted as (S)-(-). google.com
Table 3: Techniques for Stereochemical Characterization This table outlines the primary methods used to analyze the stereochemistry of chiral compounds like this compound.
| Technique | Purpose | Information Obtained |
|---|---|---|
| Chiral HPLC/GC | Enantioseparation and Purity Analysis | Enantiomeric excess (% ee), retention times of enantiomers |
| NMR Spectroscopy | Structural and Stereochemical Assignment | Molecular structure, relative stereochemistry (via coupling constants), absolute configuration (with chiral derivatizing agents) |
| X-ray Crystallography | Absolute Configuration Determination | Unambiguous 3D molecular structure, bond lengths, and angles |
Conformational Analysis for Stereochemical Elucidation
Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is integral to understanding its stereochemistry. The preferred conformation of a molecule can influence its reactivity and is essential for elucidating its stereochemical structure. womengovtcollegevisakha.ac.in
For molecules like this compound, the relative orientation of the substituents around the chiral center is key. Techniques such as NMR spectroscopy and computational modeling are used to determine the most stable conformations. acs.orgnih.gov
In NMR spectroscopy, the magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons, a relationship described by the Karplus equation. acs.org By measuring these coupling constants, chemists can deduce the torsion angles within the molecule and thus its predominant conformation in solution. acs.org This information is critical for assigning the relative stereochemistry of adjacent chiral centers. acs.org
Computational modeling complements experimental data by calculating the energies of different possible conformations. These calculations help identify the lowest-energy (most stable) conformers, providing insight into the molecule's three-dimensional shape. nih.govresearchgate.net This predictive power is valuable; for example, understanding the most stable conformation of a ketone precursor can help predict the stereochemical outcome of a nucleophilic addition reaction. nih.gov The combination of experimental NMR data and computational analysis provides a robust framework for stereochemical elucidation. acs.org
Biological Activities and Molecular Interactions of 1 4 Methoxyphenyl Propan 2 Ol and Its Derivatives
Direct Biological Effects of 1-(4-Methoxyphenyl)propan-2-ol Enantiomers
The stereochemistry of this compound plays a crucial role in its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit different physiological effects.
Interaction with Neurotransmitter Systems
Derivatives of this compound have been investigated for their potential to interact with neurotransmitter systems. For instance, some derivatives are studied for their impact on monoamine reuptake, which can affect the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. google.com The N-benzyl derivative, in particular, is noted for its potential to inhibit monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism. This inhibition can lead to increased concentrations of neurotransmitters such as serotonin and dopamine, which may influence mood and cognitive functions.
Potential as an Anti-inflammatory Agent (based on related diols)
Research into related diol compounds suggests a potential for anti-inflammatory activity. Specifically, all four isomers of 4-methoxyphenyl-1,2-propanediol have been synthesized and are considered potential anti-inflammatory drugs. acs.org The anti-inflammatory potential of related phenylpropanoids, such as methyl chavicol, has also been noted, suggesting a broader therapeutic possibility for this class of compounds in treating conditions related to inflammation. atenaeditora.com.br Studies on other natural compounds with similar structural motifs have also demonstrated significant anti-inflammatory properties. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, these studies focus on how different substituents on the nitrogen atom affect their pharmacological properties. nih.gov
N-Substituted Amine Derivatives (e.g., N-Benzyl, N-Ethyl)
The biological activity of this compound can be significantly altered by substitutions on the amine group.
N-benzyl-1-(4-methoxyphenyl)propan-2-amine has been identified as an inhibitor of monoamine oxidase (MAO). MAO inhibitors are a class of drugs known to prevent the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain. mdpi.com The structural features of the N-benzyl derivative, including the benzyl (B1604629) and methoxyphenyl groups, are key to its interaction with MAO.
Derivatives of this compound have been shown to modulate critical cell signaling pathways. For example, N-ethyl-1-(4-methoxyphenyl)propan-1-amine can influence the STAT3 signaling pathway, which is integral to cell growth and apoptosis. Similarly, N-benzyl-1-(4-methoxyphenyl)propan-2-amine is also reported to modulate the STAT3 pathway. The inhibition of STAT3 dimerization has been a target for the development of anticancer compounds. nih.gov
Neurotransmitter Reuptake Inhibition (as inferred from analogs)
The direct study of this compound on neurotransmitter reuptake is not extensively documented. However, insights can be drawn from structurally analogous compounds. The core structure of this compound is related to phenylpropanolamine, a class of compounds known to interact with neurotransmitter systems.
The principle of using conformationally defined analogues to probe neurotransmitter systems is well-established. For instance, rigid analogues of glutamate (B1630785), such as pyrrolidine-2,4-dicarboxylates, have been synthesized to understand the specific shapes required for binding to transport proteins versus neurotransmitter receptors. nih.gov Research showed that while none of the tested isomers bound effectively to excitatory receptors like NMDA or kainate receptors, the L-trans-isomer was a potent and selective competitive inhibitor of L-glutamate transport into synaptosomes. nih.gov This demonstrates that the specific three-dimensional structure of a molecule is critical for its ability to inhibit neurotransmitter reuptake, a principle that would apply to analogues of this compound.
Furthermore, derivatives of related compounds, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), have been shown to act as selective inhibitors of STAT3, a pathway involved in neuroinflammation, which is often linked with neurotransmitter system dysregulation. nih.gov While not a direct measure of reuptake inhibition, this highlights the neurological activity of structurally similar molecules.
Anticancer Activity (e.g., Tubulin Inhibition, Breast Cancer Cell Lines)
Derivatives of this compound have demonstrated notable potential as anticancer agents, particularly through the mechanism of tubulin polymerization inhibition. Tubulin is a critical protein for cell division, making it a key target for cancer therapeutics.
Several studies have synthesized and evaluated derivatives for their cytotoxic effects on various cancer cell lines, including breast cancer. For example, 1,2,3-triazole-4-carboxamide derivatives incorporating a 1-(4-methoxyphenyl) group have been tested against MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net Similarly, phenyl ethylene (B1197577) derivatives synthesized from 4-methoxyphenyl (B3050149) acetone, a precursor to this compound, also showed anticancer properties against HeLa and MCF-7 cell lines. researchgate.netamazonaws.com
The 3,4,5-trimethoxyphenyl (TMP) moiety is a known pharmacophore in many potent tubulin inhibitors. researchgate.net Research into 3-aroyl-1-arylpyrrole (ARAP) derivatives, which are structurally related, found that both a 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety were essential for potent inhibition of tubulin polymerization and cancer cell growth.
| Derivative Class | Cell Line(s) | Activity/IC50 Value | Source |
| 1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamides | MCF-7 | Compound 4B : 9.48 µMCompound 4I : 7.11 µMCompound 4J : 8.27 µM | researchgate.net |
| 1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamides | MCF-7 & MDA-MB-231 | Compound 4H : 13.11 & 23.61 µMCompound 4M : 11.55–31.87 µM | researchgate.net |
| Phenyl ethylene derivatives | HeLa & MCF7 | Compounds 4d, 4e, 4f showed high potential. | researchgate.netamazonaws.com |
| 1-(3-Hydroxy-4-methoxyphenyl)pyrroles | Tubulin Polymerization | IC50 in the low micromolar range | |
| 1-(3-Amino-4-methoxyphenyl)pyrrole | Tubulin Polymerization | IC50 = 1.3 µM | |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | U-87 Glioblastoma | Most active compound : 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | researchgate.netmdpi.com |
| 6-Pyrazolinylcoumarin derivatives | Leukemia (CCRF-CEM, MOLT-4) | Compound 47 : GI50 values 1.88 µM and 1.92 µM respectively | nih.gov |
Antifungal Applications
The core structure of this compound and its derivatives has been explored for antifungal applications. Triazole compounds, in particular, are a major class of antifungal drugs that work by inhibiting lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is vital for fungal cell membranes. nih.gov
Research has shown that 1,2,3-triazole derivatives of paeonol, a related methoxyphenyl compound, exhibit antifungal activity against plant pathogenic fungi like Colletotrichum capsici and Rhizoctonia cerealis. researchgate.net Other studies synthesized 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and tested them against various Candida species. nih.gov The results indicated that a halogen-substituted derivative, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, had the most promising antifungal profile. researchgate.netnih.gov
Additionally, during studies on the biotransformation of trans-anethole by the fungus Colletotrichum acutatum, 1-(4-methoxyphenyl)-2-propanol was identified as a metabolite, indicating a direct interaction between this chemical structure and fungal metabolic systems. redalyc.orgresearchgate.net
| Derivative Class | Fungal Species | Activity/Result | Source |
| Paeonol 1,2,3-triazole derivatives | Colletotrichum capsici, Rhizoctonia cerealis | Showed good antifungal activities. | researchgate.net |
| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | Candida spp. | Showed good antifungal activity with MIC values from 64 to 256 μg·mL−1. | nih.gov |
| Phenyl ethylene derivatives | Not specified | Screened for antifungal potency. | researchgate.net |
| Allyl phenyl ether derived 1,2,4-triazoles | Aspergillus niger, Candida albicans | Some compounds showed promising antifungal activity. | innovareacademics.in |
Effects of Other Aromatic Substituents (e.g., Halogenation, Acetyl Group, Hydroxyl Group)
The biological activity of derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Modifications such as halogenation or the addition of hydroxyl or acetyl groups can dramatically alter efficacy.
In a series of S-substituted triazolethione derivatives, the antioxidant activity was found to be dependent on the substituent on the phenyl ring. A derivative with a bromine atom showed higher activity than ascorbic acid, while replacement with chlorine slightly decreased activity, and a fluorine atom nearly halved it. mdpi.com The introduction of a hydroxyl group resulted in an almost complete loss of activity for that particular derivative. mdpi.com
For anticancer applications, the presence of a hydroxyl group can be beneficial. Hydroxyphenyl derivatives of certain pyrroles were found to be potent inhibitors of tubulin polymerization. In another study, a 1-(4-fluorophenyl) derivative was identified as the most active compound against a glioblastoma cell line. researchgate.netmdpi.com The placement of substituents is also crucial; for instance, 1-(3-amino-4-methoxyphenyl) and 1-(3-hydroxy-4-methoxyphenyl)pyrroles were potent tubulin assembly inhibitors.
Stereochemical Influences on Derivative Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of this compound derivatives. The specific spatial orientation can dictate how a molecule interacts with its biological target.
The importance of stereochemistry is clearly illustrated in studies of conformationally restricted analogues of neurotransmitters, where different diastereomers exhibit highly selective activity. For example, only one of four stereoisomers of a pyrrolidine-2,4-dicarboxylate was found to be a potent and selective inhibitor of glutamate transport, highlighting the precise conformational requirements of the biological target. nih.gov
In the synthesis of new piperidin-4-ol derivatives, the stereochemical outcome of the reaction influenced the resulting biological activities, including antibacterial and antifungal effects. nih.gov Similarly, in the synthesis of certain Vitamin D3 analogues, the stereoselectivity of the key coupling reaction was evaluated, as it directly impacted the biological potency of the final compounds. mdpi.com These examples underscore that the specific stereoisomer of a derivative of this compound is a key determinant of its biological function and efficacy.
Computational Predictions of Binding Affinity (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the molecular basis of a drug's activity and to predict the binding affinity of novel compounds.
For derivatives of this compound, molecular docking has been employed to elucidate their mechanism of action. In studies of anticancer 1,2,3-triazole derivatives, docking simulations were performed to explore the binding interactions with the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net Similarly, the most active indole-based tubulin inhibitors were docked into the colchicine (B1669291) binding site of α,β-tubulin to understand their good binding interactions. researchgate.net
In the context of antifungal activity, docking studies of triazole derivatives with lanosterol 14α-demethylase (CYP51) helped to unravel their mode of action. researchgate.net For antibacterial chalcone (B49325) derivatives, docking was used to investigate binding affinities to the penicillin-binding protein (PBP-1b) receptor. acs.org These computational predictions provide valuable insights into the ligand-receptor interactions at a molecular level, guiding the design of more potent derivatives.
| Derivative Class | Target Protein | Finding | Source |
| 1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamides | EGFR tyrosine kinase (2J5F) | Showed very good interaction with the tyrosine kinase active site. | researchgate.net |
| 1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamides | Lanosterol 14α‐demethylase (CYP51) | Performed to unravel the mode of antifungal action. | researchgate.net |
| Indole-tetrazole coupled aromatic amides | α,β−tubulin | Active compounds showed good binding interactions with the target protein. | researchgate.net |
| Chalcone derivatives | PBP-1b receptor (S. aureus) | Potent compounds indicated strong binding affinities. | acs.org |
| Bis-thiazole derivatives | SAP2 (C. albicans), FabI (S. aureus) | Compound 9b showed the best binding energy with SAP (-10.304 kcal/mol). Compound 12c showed the highest binding energy with FabI (-8.736 kcal/mol). | arabjchem.org |
Metabolic Fate and Biotransformation Pathways in Biological Systems
The metabolic fate of this compound and related structures involves various biotransformation pathways, often mediated by microorganisms or metabolic enzymes in larger organisms.
Studies on the biotransformation of trans-anethole, a structurally similar compound, by the phytopathogenic fungus Colletotrichum acutatum have shown that it can be metabolized into several products, including 1-(4-methoxyphenyl)-2-propanol. redalyc.orgresearchgate.net The proposed metabolic pathway suggests that trans-anethole is first converted to an epoxide, which is then hydrolyzed to a diol. Subsequent reactions can lead to the formation of p-anisaldehyde, p-anisic acid, and p-anisic alcohol. The formation of 1-(4-methoxyphenyl)-2-propanol is suggested to occur via other minor metabolic pathways. redalyc.orgresearchgate.net
Furthermore, research on the metabolism of dietary compounds by human gut microbiota has revealed that curcuminoids can be biotransformed into 1-(4-hydroxy-3-methoxyphenyl)-2-propanol, a closely related metabolite. nih.gov This biotransformation involves reactions such as demethylation and hydrogenation. nih.gov Similarly, methyl chavicol (estragole), another related phenylpropanoid, can undergo oxidation to form derivatives like 2-methoxy-3-(4-methoxyphenyl)propan-1-ol and 1-methoxy-3-(4-methoxyphenyl)propan-2-ol. atenaeditora.com.br These findings indicate that the 4-methoxyphenylpropane skeleton is susceptible to various metabolic modifications, including oxidation, demethylation, and hydroxylation, depending on the biological system.
Identified Metabolites of this compound
The metabolic fate of this compound is not extensively documented in dedicated studies. However, insights into its potential metabolites can be drawn from research on structurally related compounds and analogous metabolic pathways.
Research on the metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone (HMP-one), a compound found in smoke flavorings, has identified 1-(4-hydroxy-3-methoxyphenyl)-2-propanol as a metabolite. nih.govtandfonline.com This indicates that the propan-2-ol structure undergoes metabolic processes in vivo. Furthermore, studies on the biotransformation of trans-anethole by the fungus Colletotrichum acutatum have shown the formation of 1-(4-methoxyphenyl)-2-propanol as a minor metabolite. researchgate.net
Based on common xenobiotic metabolic reactions, the metabolism of this compound in mammals is likely to proceed through several key transformations. A primary reaction would be the O-demethylation of the methoxy (B1213986) group, a common reaction catalyzed by cytochrome P450 enzymes, which would yield 1-(4-hydroxyphenyl)propan-2-ol. The alcoholic hydroxyl group could also be a site for oxidation.
The following table summarizes the metabolites identified from related compounds, which provides insight into the potential metabolic products of this compound.
| Precursor Compound | Identified Metabolite | Metabolic Reaction | Source |
| 1-(4-hydroxy-3-methoxyphenyl)-2-propanone | 1-(4-hydroxy-3-methoxyphenyl)-2-propanol | Reduction of a ketone group to a secondary alcohol. | nih.govtandfonline.com |
| 1-(4-hydroxy-3-methoxyphenyl)-2-propanone | 1-(3,4-dihydroxyphenyl)-2-propanone | O-demethylation of the methoxy group to a hydroxyl group. | nih.govtandfonline.com |
| 1-(4-hydroxy-3-methoxyphenyl)-2-propanone | 1-(3,4-dihydroxyphenyl)-2-propanol | Combination of O-demethylation and ketone reduction. | nih.govtandfonline.com |
| trans-Anethole | 1-(4-methoxyphenyl)-2-propanol | Part of a minor metabolic pathway from the degradation of trans-anethole. | researchgate.net |
Detoxification Mechanisms and Pathways
The detoxification of xenobiotics like this compound generally involves a two-phase process designed to increase water solubility and facilitate excretion. nih.gov
Phase I Detoxification: This phase involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. nih.gov The cytochrome P450 (CYP450) superfamily of enzymes plays a crucial role in this initial stage. For this compound, Phase I reactions would likely involve the O-demethylation of the methoxy group to form a more reactive phenol.
Phase II Detoxification: Following functionalization in Phase I, the modified compound undergoes conjugation in Phase II. This process involves the addition of endogenous, water-soluble molecules to the newly available functional groups. nih.gov For the metabolites of this compound, particularly any hydroxylated forms, the primary conjugation reactions would be glucuronidation and sulfation. Research on the closely related compound 1-(4-hydroxy-3-methoxyphenyl)-2-propanone confirms that its metabolites are excreted as both sulphate and glucuronide conjugates. nih.govtandfonline.com
Another potential detoxification route is the epoxide-diol pathway, which has been observed in the metabolism of trans-anethole, a precursor that can lead to the formation of 1-(4-methoxyphenyl)-2-propanol. researchgate.net This pathway involves the formation of an epoxide intermediate which is then hydrolyzed to a diol.
The following table outlines the potential detoxification pathways for this compound and its metabolites.
| Detoxification Phase | Mechanism | Potential Enzymes Involved | Outcome | Source |
| Phase I | O-demethylation | Cytochrome P450 (CYP450) family | Formation of 1-(4-hydroxyphenyl)propan-2-ol | nih.gov |
| Phase I | Epoxidation | Cytochrome P450 (CYP450) family | Formation of an epoxide intermediate | researchgate.net |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Addition of glucuronic acid to hydroxyl groups, increasing water solubility for excretion. | nih.govtandfonline.comnih.gov |
| Phase II | Sulfation | Sulfotransferases (SULTs) | Addition of a sulfonate group to hydroxyl groups, increasing water solubility for excretion. | nih.govtandfonline.comnih.gov |
| Phase II | Hydrolysis | Epoxide hydrolase | Conversion of an epoxide intermediate to a diol. | researchgate.net |
Advanced Spectroscopic and Computational Characterization of 1 4 Methoxyphenyl Propan 2 Ol
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the identity and purity of 1-(4-Methoxyphenyl)propan-2-ol. Each method offers unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H-NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The aromatic protons on the p-substituted ring typically appear as two distinct doublets. The methoxy (B1213986) group protons present as a sharp singlet. The protons of the propan-2-ol side chain (CH, CH₂, CH₃) exhibit characteristic multiplicities due to spin-spin coupling.
¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound will show distinct signals for the methyl, methoxy, methylene, and methine carbons, as well as for the four different types of carbons in the aromatic ring (quaternary, methoxy-substituted, and two CH carbons). nih.gov A ¹³C-NMR spectrum is available in the SpectraBase database, recorded on a Bruker AM-270 instrument. nih.gov
Heteronuclear Multiple Quantum Coherence (HMQC): This 2D NMR experiment is used to establish the correlation between directly bonded proton and carbon atoms. For this compound, an HMQC spectrum would show cross-peaks connecting the ¹H signals of the methyl, methylene, methine, and aromatic protons to the signals of their corresponding ¹³C atoms. This technique is invaluable for unambiguous assignment of the carbon skeleton, as demonstrated in studies of structurally similar compounds. acs.org
Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound
| Atom Position | Predicted ¹H-NMR Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C-NMR Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₂) | ~2.6-2.8 (m) | ~45 |
| C2 (CH-OH) | ~3.9-4.1 (m) | ~69 |
| C3 (CH₃) | ~1.2 (d, J≈6.2) | ~23 |
| C4 (Aromatic C) | - | ~131 |
| C5, C9 (Aromatic CH) | ~7.1 (d, J≈8.6) | ~130 |
| C6, C8 (Aromatic CH) | ~6.8 (d, J≈8.6) | ~114 |
| C7 (Aromatic C-O) | - | ~158 |
| OCH₃ | ~3.8 (s) | ~55 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 166, corresponding to its molecular weight. nih.gov A key fragmentation pathway involves the cleavage of the C-C bond between the first and second carbon of the propane (B168953) chain (benzylic cleavage), leading to the formation of a stable p-methoxybenzyl cation at m/z 121 , which is often the base peak. nih.govnist.gov Other significant fragments observed in GC/MS analysis include ions at m/z 107 and m/z 122 . nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing less volatile or thermally unstable compounds. In LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are often used, which typically result in less fragmentation than EI. For this compound, one would expect to observe the protonated molecular ion [M+H]⁺ at m/z 167. This technique is available for the analysis of this compound and its stereoisomers. bldpharm.com
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z Value | Ion | Technique | Source |
|---|---|---|---|
| 166 | [M]⁺ (Molecular Ion) | EI-MS | nih.gov |
| 121 | [C₈H₉O]⁺ (p-methoxybenzyl cation) | EI-MS | nih.gov |
| 107 | Fragment Ion | EI-MS | nih.gov |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: An IR spectrum of this compound will display characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aromatic ring and the aliphatic chain appear just above and below 3000 cm⁻¹, respectively. Strong absorptions corresponding to the aromatic C=C stretching are found in the 1610-1450 cm⁻¹ region. A significant peak around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether (methoxy group), while the C-O stretching of the secondary alcohol typically appears in the 1125-1085 cm⁻¹ range. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically a weak band in Raman, the aromatic ring vibrations often produce strong, sharp signals, making it an excellent technique for analyzing the aromatic portion of the molecule. nih.gov The symmetric "breathing" mode of the p-disubstituted benzene (B151609) ring is a particularly strong and characteristic Raman band.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity |
|---|---|---|
| O-H Stretch (Alcohol) | ~3400 (broad) | Weak |
| C-H Stretch (Aromatic) | ~3100-3000 | Strong |
| C-H Stretch (Aliphatic) | ~2980-2850 | Strong |
| C=C Stretch (Aromatic) | ~1610, 1515 | Strong |
| C-O-C Stretch (Ether) | ~1250 | Moderate |
Note: Data is based on typical values for the respective functional groups and available spectral information. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods are used to model the properties of this compound, providing theoretical data that complements experimental findings.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict a variety of properties, including optimized molecular geometries, vibrational frequencies, and NMR chemical shifts. researchgate.netynu.edu.cn For molecules like this compound, DFT calculations can provide deep insights into its structural and electronic characteristics.
Geometry Optimization: This computational process determines the lowest-energy arrangement of atoms in a molecule, resulting in a prediction of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For this compound, DFT optimization would define the precise spatial relationship between the methoxyphenyl group and the propan-2-ol side chain. iucr.org
Vibrational Analysis: Following geometry optimization, vibrational frequency calculations can be performed. These calculations predict the IR and Raman spectra of the molecule. By comparing the computed vibrational modes and their frequencies with the experimental IR and Raman spectra, a detailed assignment of the experimental bands can be achieved, confirming the structural analysis. researchgate.net This comparison between theoretical and experimental spectra is a powerful tool for validating both the calculated structure and the interpretation of the experimental data.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromo-1-(4-methoxyphenyl)propan-1-ol |
Density Functional Theory (DFT) Calculations
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and kinetic stability of a molecule. imperial.ac.uk The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chemicalpapers.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. chemicalpapers.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. ynu.edu.cn
Table 1: FMO Parameters for 1-(4-methoxyphenyl)-1H-imidazole chemicalpapers.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.27 |
| ELUMO | -1.00 |
This data is for a structurally related compound and serves to illustrate the typical output of FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It provides a guide to the electrophilic and nucleophilic reactive sites of a molecule by mapping the electrostatic potential onto the electron density surface. researchgate.netwolfram.com This method is invaluable for predicting how a molecule will interact with other charged species, including sites for hydrogen bonding. researchgate.net
The MEP map is color-coded to indicate different potential values:
Red: Represents regions of most negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack.
Blue: Represents regions of most positive electrostatic potential, indicating a deficiency of electrons. These areas are favorable for nucleophilic attack.
Green: Represents regions of neutral or near-zero potential.
In studies of molecules containing methoxyphenyl groups, MEP analysis has been used to identify key reactive centers. For example, in an analysis of Schiff bases, the oxygen and nitrogen atoms were identified as the most electronegative and electropositive sites, respectively, predicting them as the likely points of electrophilic and nucleophilic attack. researchgate.net Similarly, for 2-(4-methoxyphenyl)-2, 3-dihydro-1H-perimidine, MEP analysis helped in predicting the reactive regions of the molecule. openaccesspub.org For this compound, an MEP map would likely highlight the oxygen atom of the hydroxyl group as a region of high electron density (red), making it a prime site for electrophilic interaction and hydrogen bond donation. The aromatic ring and the methoxy group's oxygen would also display distinct electrostatic potentials influencing the molecule's interactions.
Molecular Dynamics (MD) Simulations for Complex Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of medicinal chemistry and pharmacology, MD simulations are crucial for assessing the stability of a ligand-receptor complex. nih.govresearchgate.net By simulating the dynamic behavior of the complex in a biologically relevant environment (e.g., in water), researchers can predict the binding affinity and residence time of a potential drug molecule at its target protein. mdpi.com
The process begins with a docked pose of the ligand in the protein's binding site. The simulation then calculates the trajectories of the atoms in the complex over a specific period, often nanoseconds to microseconds. semanticscholar.org A key metric for evaluating stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex will typically show the RMSD values leveling off to a steady plateau, indicating that the system has reached equilibrium and the ligand remains securely bound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties. scienceforecastoa.comnih.gov
The development of a QSAR model involves several key steps:
Data Set Selection: A database of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume, shape), and hydrophobic (e.g., LogP) parameters. scienceforecastoa.comscispace.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
QSAR studies are instrumental in drug discovery for optimizing lead compounds and predicting the activity of new, unsynthesized molecules. scienceforecastoa.com For example, a QSAR study on a series of indoloacetamide inhibitors identified that lipophilic and bulky substituents on the indole (B1671886) nitrogen were crucial for good activity, while the dimensions of a substituted phenyl ring needed to be limited. nih.gov While no specific QSAR model for a series including this compound is available in the referenced literature, such a study would involve correlating descriptors representing its methoxy group, hydroxyl group, and phenyl ring with a specific biological activity to guide the design of more potent analogues.
Applications in Organic Synthesis and Catalysis
Role as Chiral Building Block in Advanced Synthesis
The stereochemistry of 1-(4-Methoxyphenyl)propan-2-ol, specifically the chiral center at the C-2 position of the propanol (B110389) chain, makes it a valuable chiral synthon. In its enantiomerically pure forms, (R)- or (S)-1-(4-methoxyphenyl)propan-2-ol, it serves as a starting point for the synthesis of molecules with specific three-dimensional arrangements, which is crucial for biological activity in many pharmaceuticals.
Advanced synthetic strategies leverage this chirality. For instance, the enantiomers of this alcohol can be used to introduce a specific stereocenter into a larger molecule, guiding the subsequent formation of other chiral centers. Asymmetric hydrogenation is a key technique used to produce chiral alcohols like this one with high enantioselectivity. acs.org Rhodium catalysts bearing P-OP ligands have proven effective in the asymmetric hydrogenation of the corresponding vinyl acetate (B1210297), 1-(4-methoxyphenyl)prop-2-yl acetate, to yield the chiral alcohol precursor with high levels of enantioselectivity. csic.es
A notable application is in the chemoenzymatic synthesis of important pharmaceuticals. For example, the enantiocomplementary bioreduction of the precursor ketone, 1-(4-methoxyphenyl)propan-2-one, using alcohol dehydrogenases (ADHs), yields either the (S) or (R) enantiomer of the alcohol with high conversion and enantiopurity. rsc.org These enantiopure alcohols are critical building blocks for drugs like Tamsulosin, a selective α1A adrenergic blocker. rsc.org
Table 1: Research Findings on Asymmetric Synthesis
| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rh-P-OP catalyst | 1-(4-Methoxyphenyl)prop-2-yl acetate (E/Z mixture) | (S)-1-(4-Methoxyphenyl)propan-2-yl acetate | >90% ee | csic.es |
| ADH from Rhodococcus ruber (ADH-A) | 1-(4-Methoxyphenyl)propan-2-one | (S)-1-(4-Methoxyphenyl)propan-2-ol | >99% ee | rsc.org |
Intermediate in the Synthesis of Complex Organic Molecules
Beyond its role as a chiral building block, this compound functions as a key intermediate in the synthesis of more complex organic structures, particularly pharmaceuticals. Its structure, containing a hydroxyl group and an aromatic ring, allows for a variety of chemical transformations.
The compound is a documented intermediate in the production of Nabilone, a synthetic cannabinoid used to treat nausea and vomiting. chemicalbook.com Furthermore, it is a precursor in the synthesis of 1-amino-2-(4-methoxyphenyl)propan-2-ol, a molecule that can be constructed by first converting 4'-methoxyacetophenone (B371526) and then using a borane-tetrahydrofuran (B86392) complex for reduction. chemicalbook.com
Its derivatives are also pivotal in drug synthesis. For example, a structurally related compound, 1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, is resolved using lipase-catalyzed reactions to produce (S)-Enciprazine, an anxiolytic drug. taylorandfrancis.comthieme-connect.com The synthesis of the drug Tamsulosin also proceeds through an intermediate derived from this compound. rsc.org The alcohol is activated, typically by converting it to a mesylate, which is then subjected to nucleophilic substitution and further reduction to yield the target amine precursor. rsc.org These examples underscore the compound's importance as a versatile scaffold in medicinal chemistry.
Biocatalytic Applications and Green Chemistry Principles
In recent years, the synthesis and application of this compound have been increasingly viewed through the lens of green chemistry. imist.mannsaikiacollege.orgmdpi.com Biocatalysis, the use of enzymes or whole-cell microorganisms to catalyze chemical reactions, has emerged as a powerful tool that aligns with these principles. rsc.org
For example, the biocatalytic production of all four stereoisomers of the related 4-methoxyphenyl-1,2-propanediol showcases a sophisticated application of green chemistry. acs.org By using stereocomplementary enzymes in a cascade reaction, researchers can achieve high product concentrations and excellent E-factors (a measure of waste generated). acs.org The principles demonstrated, such as catalyst selectivity and operation in aqueous media, are directly applicable to the synthesis of this compound. researchgate.netacs.org The chemoenzymatic route to Tamsulosin, which employs a highly selective bioreduction step to create the chiral alcohol intermediate, further highlights the successful integration of biocatalysis to create complex molecules sustainably. rsc.org
Table 2: Green Chemistry Aspects of Biocatalytic Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound | Benefit | Reference |
|---|---|---|---|
| Catalysis | Use of enzymes (ADHs) instead of stoichiometric reagents. | High selectivity, mild reaction conditions, reduced waste. | rsc.orgrsc.org |
| Safer Solvents & Auxiliaries | Reactions are often conducted in aqueous buffer. | Eliminates the need for hazardous organic solvents. | rsc.orgresearchgate.net |
| Design for Energy Efficiency | Reactions proceed at or near ambient temperature and pressure. | Lower energy consumption compared to many traditional chemical processes. | rsc.org |
| Prevention of Waste | High enantioselectivity of enzymes leads to fewer byproducts. | Improved atom economy, lower E-factor, easier purification. | nnsaikiacollege.orgacs.org |
Future Research Directions and Translational Perspectives for 1 4 Methoxyphenyl Propan 2 Ol
Exploration of Novel Biocatalytic Systems for Sustainable Production
The future of chemical manufacturing is intrinsically linked to the development of sustainable and green production methods. Biocatalysis, which utilizes enzymes or whole microbial cells, represents a paramount strategy for achieving this goal. For 1-(4-Methoxyphenyl)propan-2-ol, future research will likely focus on discovering and engineering novel biocatalytic systems. This involves exploring diverse microbial sources to identify enzymes capable of highly selective synthesis, thereby reducing the formation of unwanted byproducts and simplifying purification processes.
Syngas (synthesis gas) fermentation is an example of a versatile bioprocess where a gaseous substrate is converted into valuable chemicals. wur.nl While not yet applied to this specific compound, the principles of using microbial systems as biocatalysts are broadly applicable. wur.nl Research could aim to unravel the metabolic pathways of specific microorganisms, with a focus on their ability to process precursor molecules into this compound. wur.nl This approach not only broadens the potential product spectrum from sustainable feedstocks but also provides fundamental insights into microbial metabolism. wur.nl
Advanced Derivative Design for Enhanced Specificity and Potency
The core structure of this compound serves as a valuable scaffold for the design of new chemical entities with tailored properties. Advanced derivative design is a critical research direction aimed at enhancing the biological specificity and potency of this compound. By strategically modifying its functional groups—the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups—researchers can fine-tune its physicochemical properties, such as solubility, stability, and ability to interact with biological targets.
A pertinent example of this strategy involves a related structure, the 3-cyclopentyl-4-methoxyphenyl moiety, which was used as a template to develop orally active phosphodiesterase 4 (PDE4) inhibitors. nih.gov Researchers optimized the spatial arrangement of the pharmacophores to improve therapeutic potential, demonstrating that the methoxyphenyl group is a viable anchor for drug design. nih.gov Similarly, the related compound 2-(4-methoxyphenyl)propan-2-ol (B134755) is known to be an intermediate in the synthesis of Nabilone, a synthetic cannabinoid. chemicalbook.com This underscores the utility of the methoxyphenyl-propanol framework in medicinal chemistry and suggests that derivatives of this compound could be explored for a range of therapeutic targets.
Integration of Multi-Omics Data in Comprehensive Biological Studies
To fully understand the biological significance of this compound, a holistic, systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of complex biological processes. frontiersin.orgnih.gov This approach allows researchers to move beyond a one-dimensional view and explore the intricate connections between different molecular layers. frontiersin.org
Table 1: Common Multi-Omics Integration Strategies in Translational Research This table is adapted from trends observed in multi-omics studies to illustrate potential research designs.
| Objective | Commonly Combined Omics | Primary Goal |
|---|---|---|
| Disease Subtyping | Transcriptomics, Proteomics | To identify distinct molecular subtypes of a disease based on expression patterns. |
| Biomarker Discovery | Genomics, Transcriptomics, Metabolomics | To find genetic markers, RNA transcripts, or metabolites associated with disease presence or progression. |
| Regulatory Analysis | Epigenomics, Transcriptomics | To understand how epigenetic modifications influence gene expression and cellular function. |
| Therapeutic Response | Proteomics, Metabolomics | To predict or understand the response to a specific drug or treatment by analyzing protein and metabolite changes. |
Development of Sustainable Production Methodologies and Process Optimization
Sustainable production involves designing manufacturing processes that minimize negative environmental, social, and economic impacts. researchgate.net It is a holistic approach that considers the entire lifecycle of a product, from sourcing raw materials to final disposal. researchgate.net For this compound, future research must focus on developing green and efficient production methodologies.
This extends beyond the biocatalysis mentioned earlier to encompass the principles of green chemistry. Key areas for optimization include the use of environmentally benign solvents, development of continuous flow manufacturing processes to improve efficiency and safety, and optimizing reaction conditions to reduce energy consumption and waste generation. Furthermore, adopting a circular economy model, where byproducts are repurposed or recycled, can significantly enhance the sustainability of the production process. These efforts align with the broader goals of reducing resource consumption and strengthening economic competitiveness through intelligent and responsible manufacturing. researchgate.net
Table 2: Sustainable Production Strategies and Potential Benefits
| Strategy | Description | Key Benefits |
|---|---|---|
| Biocatalysis | Use of enzymes or whole organisms as catalysts. | High selectivity, mild reaction conditions, reduced waste, biodegradable catalysts. |
| Green Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. | Reduced toxicity, lower environmental pollution, improved worker safety. |
| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch reactor. | Enhanced safety, better process control, higher throughput, easier scalability. |
| Energy Efficiency | Optimizing reactions to run at lower temperatures and pressures; using alternative energy sources (e.g., microwaves). | Lower energy consumption, reduced carbon footprint, lower operational costs. |
| Waste Valorization | Converting byproducts and waste streams into valuable products. | Reduced disposal costs, creation of new revenue streams, circular economy promotion. |
Therapeutic Potential and Broader Research Implications
Emerging evidence suggests that this compound and its structural relatives hold significant therapeutic potential and have broader research implications. The investigation of derivatives containing the 4-methoxyphenyl (B3050149) moiety as PDE4 inhibitors highlights a clear path for exploring this compound class in the context of inflammatory diseases. nih.gov
Furthermore, the connection of its isomer, 2-(4-methoxyphenyl)propan-2-ol, to cancer metabolism opens a critical avenue for research. ebi.ac.uk Studies are warranted to determine if this compound plays a role in cancer cell proliferation, metabolism, or signaling, which could establish it as a novel therapeutic target or a diagnostic biomarker. The fact that its isomer is an intermediate for the drug Nabilone further reinforces the value of this chemical scaffold in drug discovery. chemicalbook.com
Beyond medicine, the related ketone, 1-(4-methoxyphenyl)-2-propanone, is noted for its presence in plants like anise and fennel and its distinct flavor profile. This suggests that this compound could be investigated for applications in the flavor and fragrance industry or as a biomarker for the consumption of certain foods.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-Methoxyphenyl)propan-2-ol |
| 1-(4-Methoxyphenyl)-2-propanone |
| Nabilone |
| Anisole |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)propan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction reactions. For example, ketone precursors (e.g., 1-(4-Methoxyphenyl)propan-2-one) can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions. Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., ethanol or tetrahydrofuran), and stoichiometric ratios of reducing agents. Post-reduction purification via column chromatography (n-pentane/ethyl acetate gradients) ensures high purity .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR : Analyze ¹H NMR for methoxy singlet (~δ 3.8 ppm) and hydroxyl proton (broad peak, δ 1.5–2.5 ppm). ¹³C NMR confirms the quaternary carbon adjacent to the hydroxyl group (~δ 70 ppm).
- IR : Identify O–H stretching (~3200–3600 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) from the methoxy group.
- Mass Spectrometry : ESI-MS or GC-MS detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Cross-reference with NIST Chemistry WebBook or PubChem data for validation .
Q. What are the standard protocols for purifying this compound, and how do solvent systems affect yield and purity?
- Methodological Answer : Use silica gel column chromatography with gradients of nonpolar (n-hexane) to polar (ethyl acetate) solvents. For polar impurities, recrystallization in ethanol/water mixtures (7:3 v/v) improves purity. Solvent choice impacts crystallization efficiency; ethyl acetate increases yield but may co-elute impurities. Monitor via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound derivatives?
- Methodological Answer : Stereochemical inconsistencies arise in asymmetric reductions (e.g., using chiral catalysts like BINAP-Ru complexes). To resolve:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution (hexane/isopropanol) to separate enantiomers.
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., Mo-Kα radiation, 298 K). Precedent structural data from Acta Crystallographica reports can guide refinement .
Q. What are the challenges in achieving enantiomeric purity for this compound, and which chiral separation techniques are most effective?
- Methodological Answer : Challenges include racemization during synthesis and purification. Solutions:
- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) in organic solvents to selectively esterify one enantiomer.
- Dynamic Kinetic Resolution : Combine asymmetric hydrogenation (e.g., using Wilkinson’s catalyst) with in-situ racemization.
Validate enantiomeric excess (ee) via polarimetry or chiral GC (β-cyclodextrin columns) .
Q. How does the electronic environment of the 4-methoxyphenyl group influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The methoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. For SN2 reactions at the hydroxyl-bearing carbon, steric hindrance from the 4-methoxyphenyl group reduces reactivity. Computational modeling (DFT, Gaussian 16) predicts charge distribution and transition states, guiding reagent selection (e.g., thionyl chloride vs. phosphorus tribromide) .
Q. In pharmacological studies, how does the structure of this compound correlate with its biological activity, and what in vitro assays are recommended for initial screening?
- Methodological Answer : The hydroxyl and methoxy groups enable hydrogen bonding with targets (e.g., GPCRs). Recommended assays:
- β-Adrenergic Receptor Binding : Radioligand competition assays using [³H]-dihydroalprenolol.
- CYP450 Inhibition : Microsomal incubation with fluorogenic substrates (e.g., CYP3A4).
Compare structural analogs (e.g., penbutolol derivatives) to establish SAR .
Q. How can computational chemistry methods predict the physicochemical properties of this compound, and what software tools are validated for such analyses?
- Methodological Answer : Use Schrödinger’s QikProp for logP (predicted ~2.1) and solubility. Molecular dynamics (AMBER) simulates hydration free energy. Validate with experimental data from PubChem or NIST .
Data Contradictions and Validation
- Stereochemical Assignments : Discrepancies between calculated (DFT) and experimental (X-ray) configurations require recalibration of computational parameters (e.g., basis sets) .
- Analytical Limits : HPLC retention time variations (e.g., Pharmacopeial Forum data) necessitate internal standardization with structurally similar reference compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
